7-Ethyl-6-propyl-1,2,3,4-tetrahydro-1,5-naphthyridine
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Overview
Description
7-Ethyl-6-propyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound belonging to the class of 1,5-naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine ring system with ethyl and propyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 7-Ethyl-6-propyl-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-aminopyridine and diethyl methylenemalonate.
Gould-Jacobs Reaction: The reaction between 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization, yields the 1,5-naphthyridine skeleton.
Substitution Reactions:
Chemical Reactions Analysis
7-Ethyl-6-propyl-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the naphthyridine ring.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Ethyl-6-propyl-1,2,3,4-tetrahydro-1,5-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Ethyl-6-propyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
7-Ethyl-6-propyl-1,2,3,4-tetrahydro-1,5-naphthyridine can be compared with other 1,5-naphthyridine derivatives, such as:
1,5-Naphthyridine: The parent compound without any substituents.
6-Methyl-1,5-naphthyridine: A derivative with a methyl group at the 6-position.
7-Ethyl-1,5-naphthyridine: A derivative with an ethyl group at the 7-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
7-ethyl-6-propyl-1,2,3,4-tetrahydro-1,5-naphthyridine |
InChI |
InChI=1S/C13H20N2/c1-3-6-11-10(4-2)9-13-12(15-11)7-5-8-14-13/h9,14H,3-8H2,1-2H3 |
InChI Key |
SLFOKQCFRWKHNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C1CC)NCCC2 |
Origin of Product |
United States |
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